molecular formula C22H29N5O2S B215059 N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

Cat. No. B215059
M. Wt: 427.6 g/mol
InChI Key: HJLSSNFQKGUNEQ-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been shown to exhibit significant pharmacological activity.

Mechanism of Action

The mechanism of action of N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine is not fully understood. However, it is believed to exert its pharmacological effects by modulating various neurotransmitters, including serotonin, dopamine, and norepinephrine. N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been shown to act as a potent inhibitor of the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been shown to exhibit significant biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and exhibit antioxidant activity. N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine is its ability to exhibit significant pharmacological activity at low concentrations. This makes it an ideal candidate for use in various laboratory experiments. However, one of the limitations of N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine. One area of research could focus on the development of more efficient synthesis methods for N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine, which could help to increase its availability and reduce its cost. Another area of research could focus on the development of more potent derivatives of N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine, which could exhibit even greater pharmacological activity. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine, which could help to identify new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine involves the condensation of 4-methylbenzaldehyde with 4-(3-(1-piperidinylsulfonyl)-4-pyridinyl)piperazine in the presence of acetic acid. The resulting product is then purified through recrystallization to obtain N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine in its pure form.

Scientific Research Applications

N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and depression. N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression.

properties

Product Name

N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine

Molecular Formula

C22H29N5O2S

Molecular Weight

427.6 g/mol

IUPAC Name

(E)-1-(4-methylphenyl)-N-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]methanimine

InChI

InChI=1S/C22H29N5O2S/c1-19-5-7-20(8-6-19)17-24-26-15-13-25(14-16-26)21-9-10-23-18-22(21)30(28,29)27-11-3-2-4-12-27/h5-10,17-18H,2-4,11-16H2,1H3/b24-17+

InChI Key

HJLSSNFQKGUNEQ-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=C(C=NC=C3)S(=O)(=O)N4CCCCC4

SMILES

CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=C(C=NC=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=C(C=NC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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